molecular formula C23H46O2S B15175237 2-Ethylhexyl 3-(dodecylthio)propionate CAS No. 93918-94-6

2-Ethylhexyl 3-(dodecylthio)propionate

Katalognummer: B15175237
CAS-Nummer: 93918-94-6
Molekulargewicht: 386.7 g/mol
InChI-Schlüssel: IHZZQTXEGJYUKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylhexyl 3-(dodecylthio)propionate is a chemical compound with the molecular formula C23H46O2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3-(dodecylthio)propionate typically involves the esterification of 3-(dodecylthio)propionic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylhexyl 3-(dodecylthio)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Ethylhexyl 3-(dodecylthio)propionate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethylhexyl 3-(dodecylthio)propionate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The thioether group can undergo oxidation to form reactive intermediates, which can further interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethylhexyl 3-(dodecylsulfanyl)propanoate
  • 2-Ethylhexyl 3-(dodecylthio)propanoate

Uniqueness

2-Ethylhexyl 3-(dodecylthio)propionate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its long alkyl chain and thioether group contribute to its hydrophobic nature and reactivity, making it suitable for various applications .

Eigenschaften

CAS-Nummer

93918-94-6

Molekularformel

C23H46O2S

Molekulargewicht

386.7 g/mol

IUPAC-Name

2-ethylhexyl 3-dodecylsulfanylpropanoate

InChI

InChI=1S/C23H46O2S/c1-4-7-9-10-11-12-13-14-15-16-19-26-20-18-23(24)25-21-22(6-3)17-8-5-2/h22H,4-21H2,1-3H3

InChI-Schlüssel

IHZZQTXEGJYUKL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCSCCC(=O)OCC(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.